Ethyl 2-ethyl-2-(methylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-2-(methylamino)butanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative, characterized by the presence of an ethyl group, a methylamino group, and a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-2-(methylamino)butanoate can be synthesized through the reaction of 2-bromoethyl butanoate with methylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-2-(methylamino)butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Ethyl butanoate and methylamine.
Reduction: Ethyl 2-ethylbutanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-2-(methylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-ethyl-2-(methylamino)butanoate can be compared with other similar compounds, such as:
Methyl 2-(methylamino)butanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(aminomethyl)butanoate: Contains an aminomethyl group instead of a methylamino group.
Ethyl 2-methyl-2-butenoate: Different functional groups and chemical properties.
Properties
IUPAC Name |
ethyl 2-ethyl-2-(methylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-9(6-2,10-4)8(11)12-7-3/h10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMPDNNZACEKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.